molecular formula C13H8F2O2 B6364061 2-(2,4-Difluorophenyl)benzoic acid, 95% CAS No. 920016-97-3

2-(2,4-Difluorophenyl)benzoic acid, 95%

Cat. No. B6364061
CAS RN: 920016-97-3
M. Wt: 234.20 g/mol
InChI Key: UFQBUZBFMRHCOC-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)benzoic acid, also known as 2,4-Difluorobenzoic acid, is a monofluoroaryl carboxylic acid with the molecular formula C7H5F2O2. It is a colorless solid that is soluble in organic solvents, including ethanol and acetone. 2-(2,4-Difluorophenyl)benzoic acid is used in a variety of applications, including scientific research, drug synthesis, and industrial production.

Mechanism of Action

2-(2-(2,4-Difluorophenyl)benzoic acid, 95%phenyl)benzoic acid acts as a substrate for various enzymes, including cytochrome P450 enzymes. These enzymes catalyze the oxidation of the acid, resulting in the formation of a reactive intermediate that can be further metabolized. This intermediate can then be converted into other compounds, such as metabolites, or excreted from the body.
Biochemical and Physiological Effects
2-(2-(2,4-Difluorophenyl)benzoic acid, 95%phenyl)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes, and to act as an inhibitor of fatty acid oxidation. In addition, it has been shown to modulate the activity of several hormones, including testosterone and cortisol.

Advantages and Limitations for Lab Experiments

2-(2-(2,4-Difluorophenyl)benzoic acid, 95%phenyl)benzoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used as a substrate for a variety of enzymes. However, it also has several limitations. It is not very soluble in water, and it has a low melting point, which can make it difficult to work with in some experiments.

Future Directions

In the future, there are several potential directions for the use of 2-(2-(2,4-Difluorophenyl)benzoic acid, 95%phenyl)benzoic acid. It could be used in further research on the biochemistry and physiology of various organisms, as well as in studies of the metabolism of drugs and environmental pollutants. It could also be used in the synthesis of new drugs or other chemicals, or in industrial production processes. Finally, it could be used in the development of new analytical techniques for the detection of compounds in biological samples.

Synthesis Methods

2-(2-(2,4-Difluorophenyl)benzoic acid, 95%phenyl)benzoic acid can be synthesized by a variety of methods. One method involves the reaction of 2,4-difluorobenzaldehyde with acetic acid in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction yields the desired product in good yields. Alternatively, the acid can be synthesized by the reaction of 2,4-difluorobenzaldehyde with dimethyl sulfate in the presence of a catalytic amount of sulfuric acid.

Scientific Research Applications

2-(2-(2,4-Difluorophenyl)benzoic acid, 95%phenyl)benzoic acid is widely used in scientific research due to its ability to act as a substrate for various enzymes. It has been used in studies of the metabolism of drugs and other compounds, as well as in studies of the effects of environmental pollutants on enzymes. In addition, 2-(2-(2,4-Difluorophenyl)benzoic acid, 95%phenyl)benzoic acid has been used in studies of the biochemistry and physiology of various organisms, including humans.

properties

IUPAC Name

2-(2,4-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQBUZBFMRHCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680811
Record name 2',4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)benzoic acid

CAS RN

920016-97-3
Record name 2',4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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